methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate
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Overview
Description
The compound is a derivative of benzoic acid, specifically a methyl ester, with a complex substituent on the para position of the benzene ring . The substituent contains a 2,3-dihydro-1H-indene moiety, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentene . This moiety is substituted with a methoxy group and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic indene moiety and the ester group. The presence of these functional groups would likely result in a rigid and planar structure .Chemical Reactions Analysis
This compound, like other esters, could undergo hydrolysis in the presence of a base or an acid to yield the corresponding carboxylic acid and alcohol. The indene moiety could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the ester group might contribute to its solubility in organic solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Photophysical Properties
Research into compounds structurally related to methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate often focuses on their synthesis and unique photophysical properties. For instance, the study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, which are structurally similar, reveals how substituents like methoxy and cyano groups affect luminescence properties. This research provides insight into the manipulation of quantum yields and solvatochromic effects, crucial for applications in materials science, particularly in the development of luminescent materials (Soyeon Kim et al., 2021).
Crystal Engineering and Phase Transition
Another area of application is crystal engineering, where understanding the structural behavior of related compounds under varying conditions can inform the design of new materials with desired physical properties. For example, methyl 2-(carbazol-9-yl)benzoate, with its unique crystalline structure, undergoes a phase transition under high pressure. This knowledge is vital for the field of high-pressure crystallography and can lead to the development of novel crystal forms with potential applications in pharmaceuticals and materials science (Russell D. L. Johnstone et al., 2010).
Organic Synthesis and Intermediates
Compounds like this compound are often studied for their roles as intermediates in the synthesis of complex organic molecules. The research on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, for instance, showcases a method for synthesizing a compound that could serve as an intermediate in pharmaceutical manufacturing. Understanding these synthetic pathways is essential for the development of new drugs and natural products with various biological activities (S. Kovalenko et al., 2019).
Liquid Crystalline and Fluorescence Properties
Finally, research into related methyl benzoate derivatives has uncovered their potential in forming liquid crystalline phases and exhibiting fluorescence. These properties are of particular interest for the development of new materials for displays, optical devices, and sensors. For example, the synthesis and study of methyl 4-(4-alkoxystyryl)benzoates, which display both liquid crystalline behavior and fluorescence, highlight the compound's relevance in materials science for creating advanced functional materials (Khushi Muhammad et al., 2016).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would need further investigation.
Properties
IUPAC Name |
methyl 4-[(2-methoxy-1,3-dihydroinden-2-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-19(23)15-9-7-14(8-10-15)18(22)21-13-20(25-2)11-16-5-3-4-6-17(16)12-20/h3-10H,11-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNBDUWXNFZJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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